

Combining Direct Red 23 with Other Histological Stains: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 23, also known under the Colour Index name C.I. 29160 and often used in the formulation of Picrosirius Red, is a versatile azo dye widely employed in histology for the visualization of collagen fibers.[1][2] Its ability to bind specifically to the [Gly-X-Y]n helical structure of fibrillar collagens makes it an invaluable tool in fibrosis research, tissue engineering, and pathology.[3] When viewed under polarized light, Picrosirius Red-stained collagen exhibits a characteristic birefringence, with thicker type I collagen fibers appearing yellow to orange-red and thinner type III collagen fibers appearing green.[4][5]

Often, a simple collagen stain is insufficient for a comprehensive histological analysis. Combining **Direct Red 23** with other stains allows for the simultaneous visualization of collagenous and non-collagenous components, providing crucial contextual information about cellularity, morphology, and the broader tissue architecture. This document provides detailed protocols and application notes for combining **Direct Red 23** with other common histological stains.

I. Combining Direct Red 23 (as Picrosirius Red) with Hematoxylin



This is one of the most common combinations, allowing for the visualization of cell nuclei in conjunction with collagen fibers. The hematoxylin provides a clear blue to purple counterstain for the red collagen.

Experimental Protocol

This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents:

- Picro-Sirius Red Solution: 0.1% (w/v) Direct Red 80 (Sirius Red F3B) in saturated aqueous picric acid.[5][6]
- Weigert's Iron Hematoxylin (or other suitable hematoxylin, e.g., Mayer's).[6][7]
- Acid Alcohol (e.g., 1% HCl in 70% ethanol).[8]
- Scott's Tap Water Substitute (optional, for bluing).[8]
- Graded ethanols (100%, 95%, 70%).
- · Xylene.
- Resinous mounting medium.

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer through two changes of 100% ethanol for 2 minutes each.
 - Hydrate through 95% and 70% ethanol for 2 minutes each.
 - Rinse in distilled water.[9]
- Nuclear Staining:



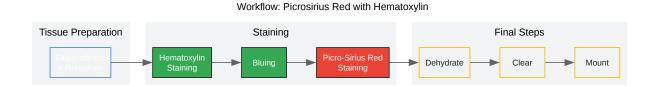
- Immerse in Weigert's iron hematoxylin for 5-10 minutes.
- Rinse in running tap water for 5-10 minutes.[10]
- Differentiate briefly (1-2 seconds) in acid alcohol if overstaining occurs.[11]
- "Blue" the sections by immersing in Scott's tap water substitute for 30 seconds or running tap water until nuclei turn blue.[8][11]
- · Wash in distilled water.
- Collagen Staining:
 - Immerse slides in Picro-Sirius Red solution for 60 minutes at room temperature.[9][12]
- Dehydration and Mounting:
 - Quickly rinse slides in two changes of acetic acid solution (e.g., 0.5% aqueous acetic acid).[13]
 - Dehydrate rapidly through three changes of 100% ethanol.
 - Clear in two changes of xylene for 5 minutes each.
 - Mount with a resinous mounting medium.[13]

Expected Results:

- · Collagen: Red
- Nuclei: Blue/Black
- Cytoplasm and Muscle: Yellow (from picric acid)

Workflow Diagram





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Caption: Sequential staining workflow for Picrosirius Red and Hematoxylin.

II. Combining Direct Red 23 with Masson's Trichrome

Masson's Trichrome is a three-color staining protocol used to differentiate collagen from muscle and cytoplasm.[7][10] A standard Masson's Trichrome stains collagen blue or green, muscle and cytoplasm red, and nuclei black. To combine this with **Direct Red 23** (which stains collagen red), a modification is necessary. One approach is to replace the red counterstain in the trichrome protocol with a different color or to perform a sequential stain where the aniline blue of the trichrome is expected to be replaced by the stronger affinity of Picrosirius Red for collagen. A more logical approach is to use **Direct Red 23** as the primary collagen stain and combine it with the other components of the Masson's Trichrome protocol.

Experimental Protocol (Modified)

This protocol aims to produce red collagen (**Direct Red 23**), black nuclei (Weigert's Hematoxylin), and a counterstained cytoplasm/muscle.

Reagents:

- Bouin's Solution (optional, for mordanting).[7][10]
- Weigert's Iron Hematoxylin.[7]
- · Picro-Sirius Red Solution.
- Phosphomolybdic/Phosphotungstic Acid Solution.[7][10]



- A counterstain such as Fast Green FCF or Aniline Blue (note: Aniline blue will compete with Direct Red 23, so Fast Green may be a better choice if green muscle/cytoplasm is desired).
- 1% Acetic Acid Solution.[7]
- Graded ethanols and xylene.
- Resinous mounting medium.

Procedure:

- Deparaffinization and Rehydration: As described in the previous protocol.
- Mordanting (Optional but Recommended for Formalin-Fixed Tissue):
 - Immerse slides in pre-heated Bouin's solution for 1 hour at 56°C.[10]
 - Rinse in running tap water for 5-10 minutes until the yellow color is removed.[10]
- Nuclear Staining:
 - Stain with Weigert's iron hematoxylin for 10 minutes.
 - Rinse in running tap water for 10 minutes and then in distilled water.[7]
- Collagen and Cytoplasm/Muscle Staining:
 - Immerse in Picro-Sirius Red solution for 60 minutes.
 - · Wash in distilled water.
 - Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. This step is crucial for removing the red stain from non-collagenous components.[10]
 - Without rinsing, transfer to a 2.5% Fast Green FCF solution (or Aniline Blue) for 5-10 minutes.
 - Rinse briefly in distilled water.



- Differentiate in 1% acetic acid solution for 2-5 minutes.[7]
- Dehydration and Mounting: As described in the previous protocol.

Expected Results:

· Collagen: Red

Nuclei: Blue/Black

 Muscle and Cytoplasm: Green (with Fast Green) or Blue (with Aniline Blue, though results may be variable)

Workflow Diagram



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